Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate

Description

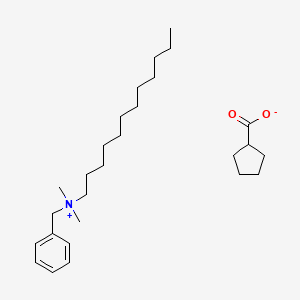

Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate (DDBA-CP) is a quaternary ammonium compound (QAC) with a structure comprising a dodecyl chain, a benzyl group, and a cyclopentanecarboxylate counterion. This structural configuration confers unique physicochemical properties, including surfactant activity, antimicrobial efficacy, and colloidal stability.

Properties

CAS No. |

22232-26-4 |

|---|---|

Molecular Formula |

C27H47NO2 |

Molecular Weight |

417.7 g/mol |

IUPAC Name |

benzyl-dodecyl-dimethylazanium;cyclopentanecarboxylate |

InChI |

InChI=1S/C21H38N.C6H10O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;7-6(8)5-3-1-2-4-5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;5H,1-4H2,(H,7,8)/q+1;/p-1 |

InChI Key |

CUXXTYVWXBRPRF-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1CCC(C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate involves several steps:

Preparation of Dodecyl Bromide: Dodecyl alcohol is reacted with hydrobromic acid to form dodecyl bromide.

Formation of Dodecyl Dimethylamine: Dodecyl bromide is then reacted with dimethylamine to produce dodecyl dimethylamine.

Quaternization: The final step involves the reaction of dodecyl dimethylamine with benzyl chloride and cyclopentanecarboxylic acid to yield this compound.

Industrial Production Methods

Industrial production typically follows the same synthetic route but on a larger scale, utilizing high-efficiency catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can alter the quaternary ammonium structure, affecting its antimicrobial properties.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are typically employed.

Major Products

Oxidation: Produces various oxidized derivatives.

Reduction: Results in reduced forms of the quaternary ammonium compound.

Substitution: Leads to substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate exhibits unique properties that make it effective in numerous applications:

- Cationic Surfactant : It belongs to the class of cationic surfactants, which are known for their ability to disrupt microbial cell membranes, leading to cell lysis and death.

- Biocidal Activity : The compound is effective against bacteria, fungi, and viruses at low concentrations, making it suitable for disinfectants and sanitizers in various settings .

Applications in Disinfection and Antimicrobial Use

This compound is widely utilized in:

- Healthcare Settings : Used as a disinfectant in hospitals to eliminate pathogens on surfaces and medical equipment. Its efficacy against enveloped viruses makes it particularly valuable during outbreaks .

- Agriculture : Acts as a pesticide synergist, enhancing the penetration of insecticides like chlorpyrifos against resistant pests such as Spodoptera exigua. Studies indicate that it increases the effectiveness of these insecticides by improving their cuticular penetration .

- Food Industry : Its non-toxic nature allows for safe application in food processing environments, where it helps maintain hygiene without contaminating food products .

Industrial Applications

The compound finds extensive use in various industries:

Environmental Impact and Safety Concerns

While this compound is effective, its environmental impact has raised concerns:

- Toxicity to Non-target Species : Research indicates potential hazards to beneficial insects like honeybees, suggesting that exposure can disrupt midgut functions and microbiota balance .

- Regulatory Status : The compound is categorized as a Category III antiseptic by the FDA, indicating that while it is widely used, further studies are necessary to fully understand its safety profile .

Case Study 1: Efficacy Against Resistant Pests

A study investigated the synergistic effects of this compound when combined with chlorpyrifos on Spodoptera exigua. Results showed enhanced insecticide penetration through the cuticle, significantly improving pest control efficacy at lower dosages.

Case Study 2: Environmental Impact on Honeybees

Research focusing on honeybee exposure revealed that sub-lethal concentrations of this compound led to significant histopathological changes in midgut tissues, indicating potential risks associated with its widespread use in agricultural settings.

Mechanism of Action

The compound exerts its effects primarily through disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Key Differences :

- The cyclopentanecarboxylate anion in DDBA-CP reduces water solubility but enhances compatibility with nonpolar matrices (e.g., polymers or lipid bilayers).

- DDBAC’s chloride anion facilitates rapid ionization in aqueous systems, making it more effective in water treatment.

Functional Performance

Antimicrobial Activity

| Compound | Gram-positive Bacteria (Log Reduction) | Gram-negative Bacteria | Fungi |

|---|---|---|---|

| DDBA-CP | 4.5–5.0 (estimated) | Moderate (e.g., E. coli) | High (e.g., C. albicans) |

| DDBAC | 4.0–4.5 | Low to moderate | Moderate |

| BAC | 5.0–6.0 | Low | Low |

Environmental Impact

| Compound | Biodegradability | Toxicity (LC50, Aquatic) |

|---|---|---|

| DDBA-CP | Low (anion stability) | ~0.5 mg/L (estimated) |

| DDBAC | Moderate | 1.2 mg/L (Daphnia magna) |

| BAC | Low | 0.8 mg/L |

- The cyclopentanecarboxylate anion’s stability may prolong DDBA-CP’s environmental persistence, necessitating stringent wastewater management.

Biological Activity

Dodecyl dimethyl benzyl ammonium cyclopentanecarboxylate (DDBAC) is a quaternary ammonium compound (QAC) that exhibits significant biological activity, particularly in antimicrobial applications. This article discusses its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DDBAC is a cationic surfactant characterized by its long hydrophobic dodecyl chain and a quaternary nitrogen atom. Its structure allows it to interact effectively with lipid membranes, making it a potent antimicrobial agent. The compound's amphiphilic nature facilitates its ability to disrupt microbial cell membranes, leading to cell lysis.

The primary mechanism through which DDBAC exerts its biological activity involves the disruption of microbial cell membranes. This disruption occurs via the following processes:

- Membrane Disruption : DDBAC binds to phospholipids in bacterial membranes, compromising their integrity and leading to leakage of cellular contents .

- Inhibition of Enzymatic Activity : The compound interferes with membrane-bound enzymes, affecting metabolic processes within the cell .

- Alteration of Signal Transduction : DDBAC has been shown to affect calcium signaling pathways in organisms such as honeybees, indicating broader implications for cellular signaling and homeostasis .

Antimicrobial Efficacy

DDBAC has demonstrated significant antimicrobial activity against a range of pathogens. Its effectiveness is particularly noted in:

- Bacterial Inhibition : Studies have shown that DDBAC exhibits strong bactericidal properties against both Gram-positive and Gram-negative bacteria. The degree of activity peaks with alkyl chains between C12 and C16, which enhances its lipophilicity and membrane penetration capabilities .

- Synergistic Effects : Research indicates that DDBAC can enhance the efficacy of other pesticides, such as chlorpyrifos, against resistant pests like Spodoptera exigua. This synergistic effect allows for reduced pesticide usage while maintaining efficacy .

| Pathogen Type | Efficacy of DDBAC | Reference |

|---|---|---|

| Gram-positive Bacteria | High | |

| Gram-negative Bacteria | Moderate | |

| Insect Pests | Synergistic with chlorpyrifos |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the potential adverse effects of DDBAC on non-target organisms:

- Honeybee Studies : Exposure to sub-lethal concentrations of DDBAC resulted in significant histopathological damage to honeybee midgut tissues and alterations in gut microbiota composition . This raises concerns regarding the ecological impact of DDBAC in agricultural settings.

- Reproductive Toxicity : In rodent studies, no observed adverse effect levels (NOAEL) for systemic toxicity were identified at concentrations below 1,000 ppm for dodecyl dimethyl benzyl ammonium compounds. However, gastrointestinal irritation was noted at higher doses .

Case Study 1: Honeybee Midgut Damage

A study investigated the effects of DDBAC on honeybees, revealing that exposure led to significant damage in midgut tissues and alterations in microbial communities. Histopathological examinations showed disrupted epithelial structures and reduced beneficial microbiota, indicating potential long-term impacts on bee health and survival .

Case Study 2: Asthma Symptoms from Quat Exposure

Another study highlighted respiratory issues among hospital workers exposed to various QACs, including dodecyl dimethyl benzyl ammonium chloride. A significant number of participants exhibited asthma-like symptoms after exposure, suggesting that inhalation of QACs could pose health risks in occupational settings .

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.

- Waste management : Segregate organic waste and collaborate with certified disposal services for halogenated byproducts .

How can computational modeling be integrated with experimental data to predict the compound’s environmental persistence?

Q. Advanced

- QSPR models : Corlate molecular descriptors (e.g., logP, polar surface area) with biodegradation half-lives.

- Experimental validation : Conduct OECD 301F ready biodegradability tests to refine computational predictions.

- Framework alignment : Link results to green chemistry principles, assessing sustainability trade-offs .

What are the key stability-indicating parameters for this compound under various storage conditions?

Q. Basic

- Temperature : Store at 4°C in amber vials to prevent thermal degradation.

- Humidity : Use desiccants to avoid hydrolysis of the cyclopentanecarboxylate moiety.

- Analytical monitoring : Employ accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

What methodological approaches are recommended for elucidating the compound’s mechanism of action in antimicrobial resistance studies?

Q. Advanced

- Transcriptomic profiling : Use RNA-seq to identify gene expression changes in resistant vs. susceptible strains.

- Quadripolar model integration : Balance theoretical (mode of action hypotheses) and technical (MIC/MBC assays) poles to avoid reductionism .

- Cross-disciplinary collaboration : Partner with microbiologists to validate findings in biofilm models .

How should researchers conduct a literature review to identify gaps in studies of quaternary ammonium compounds like this derivative?

Q. Basic

- Database selection : Use PubMed, SciFinder, and Web of Science with keywords (e.g., “quaternary ammonium cyclopentanecarboxylate” AND “antimicrobial”).

- Gap analysis : Apply ACC HPP’s systematic review framework to catalog data sources and flag underrepresented topics (e.g., ecotoxicology) .

What strategies ensure reproducibility when studying the compound’s surfactant properties under varying pH conditions?

Q. Advanced

- Standardized protocols : Document buffer preparation (e.g., citrate-phosphate buffers for pH 3–9) and critical micelle concentration (CMC) measurement via tensiometry.

- Open science practices : Share raw data (e.g., surface tension curves) in repositories like Zenodo.

- Peer review : Pre-publish methods on protocols.io to crowdsource feedback before formal submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.